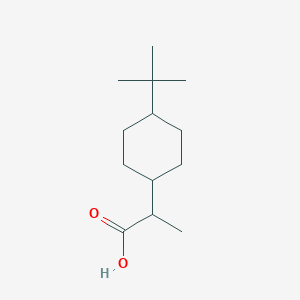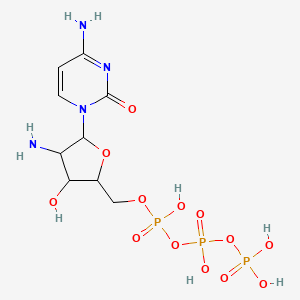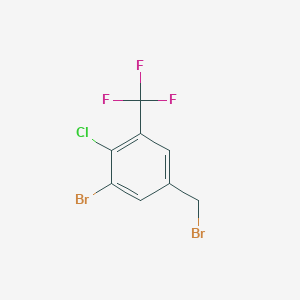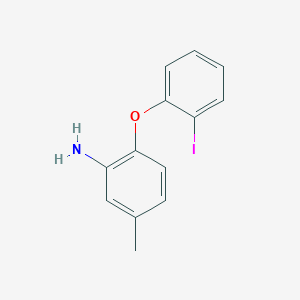![molecular formula C13H20BrN3 B12082975 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B12082975.png)
5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom attached to a benzene ring, which is further substituted with a piperazine ring containing an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline typically involves multiple steps. One common method starts with the bromination of aniline to introduce the bromine atom at the desired position on the benzene ring. This is followed by the introduction of the piperazine ring through a nucleophilic substitution reaction. The isopropyl group is then added to the piperazine ring via alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
Aplicaciones Científicas De Investigación
5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The isopropyl group may also contribute to the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound features a pyrimidine ring instead of a benzene ring, which can lead to different biological activities and applications.
5-Bromo-2-(4-morpholino)pyrimidine: The presence of a morpholine ring instead of a piperazine ring can alter the compound’s chemical reactivity and biological interactions.
5-Bromo-2-(pyrrolidin-1-yl)pyridine: The pyridine ring and pyrrolidine substitution provide unique properties compared to the piperazine-containing compound.
Uniqueness
5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom, piperazine ring, and isopropyl group provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C13H20BrN3 |
|---|---|
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
5-bromo-2-(4-propan-2-ylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C13H20BrN3/c1-10(2)16-5-7-17(8-6-16)13-4-3-11(14)9-12(13)15/h3-4,9-10H,5-8,15H2,1-2H3 |
Clave InChI |
NUESGMYOEFYXNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)C2=C(C=C(C=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)


![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)

![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)

![2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B12082955.png)


